molecular formula C5H9FO B3381096 cis-3-(Fluoromethyl)cyclobutan-1-ol CAS No. 2166690-12-4

cis-3-(Fluoromethyl)cyclobutan-1-ol

Cat. No. B3381096
CAS RN: 2166690-12-4
M. Wt: 104.12
InChI Key: SOVULJRLJUMRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3-(Fluoromethyl)cyclobutan-1-ol” is a chemical compound with the CAS number 2166690-12-4 . It is often used as a building block in research and for the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H9FO . Its average mass is 104.123 Da and its monoisotopic mass is 104.063744 Da .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 104.12 . The density is 1.1±0.1 g/cm3 and the boiling point is 145.4±5.0 °C at 760 mmHg .

Mechanism of Action

The mechanism of action of cis-3-(Fluoromethyl)cyclobutan-1-ol has been studied using various techniques such as NMR spectroscopy and X-ray crystallography. It has been found that this compound can act as a nucleophile in certain reactions, and its fluoromethyl group can participate in various interactions with other molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found that this compound can interact with certain enzymes and proteins, leading to changes in their activity. It has also been studied for its potential use as a pharmacological agent, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

Cis-3-(Fluoromethyl)cyclobutan-1-ol has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it useful for certain reactions. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions. Another limitation is its cost, as it can be expensive to synthesize.

Future Directions

There are several potential future directions for research on cis-3-(Fluoromethyl)cyclobutan-1-ol. One direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the study of its potential pharmacological applications, particularly in the treatment of certain diseases. Additionally, more research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. With further research, this compound has the potential to make significant contributions to the fields of organic synthesis and pharmacology.

Scientific Research Applications

Cis-3-(Fluoromethyl)cyclobutan-1-ol has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of more complex molecules. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVULJRLJUMRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 2
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 3
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 4
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 5
cis-3-(Fluoromethyl)cyclobutan-1-ol
Reactant of Route 6
cis-3-(Fluoromethyl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.